Molecular Weight Differentiation Relative to 4-Chlorophenyl and N-Benzyl Analogs
The target compound (MW 318.4 g/mol) is 16.5 g/mol lighter than the 4-chlorophenyl analog (MW 334.9 g/mol) and 8.0 g/mol lighter than the N-benzyl analog (MW 326.4 g/mol) . This molecular weight advantage positions the compound more favorably within Lipinski's rule-of-five guidelines (MW ≤ 500), where every 10 g/mol reduction correlates with improved permeability and aqueous solubility [1]. The compound is substantially heavier than the bare azepane core (MW 193.3 g/mol) , offering enhanced functionality without exceeding typical fragment thresholds.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 318.4 |
| Comparator Or Baseline | 4-chlorophenyl analog: 334.9; N-benzyl analog: 326.4; azepane core: 193.3 |
| Quantified Difference | 15.5 g/mol lower than 4-Cl analog; 8.0 g/mol lower than N-benzyl analog; 125.1 g/mol higher than azepane core |
| Conditions | Calculated from molecular formula as listed on Chemsrc |
Why This Matters
Lower molecular weight within the 300-350 Da range correlates with improved oral bioavailability probability, making this compound a more attractive starting point for lead optimization campaigns than its heavier analogs.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
